molecular formula C9H9B B3165990 1-Bromo-4-ethenyl-2-methylbenzene CAS No. 90560-53-5

1-Bromo-4-ethenyl-2-methylbenzene

Cat. No. B3165990
CAS RN: 90560-53-5
M. Wt: 197.07 g/mol
InChI Key: IUCFIBLGZMOMQM-UHFFFAOYSA-N
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Description

“1-Bromo-4-ethenyl-2-methylbenzene” is an organic compound with the molecular weight of 197.07 . It is also known by its IUPAC name "4-bromo-2-methyl-1-vinylbenzene" . It is a liquid at room temperature and is stored at temperatures below -10°C .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The first step is slow, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The second step is fast, where a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-ethenyl-2-methylbenzene” can be represented by the InChI code 1S/C9H9Br/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethenyl group, and a methyl group attached to it .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, particularly electrophilic aromatic substitution reactions . These reactions involve the attack of the pi bond on the electrophile, forming an arenium ion, followed by the removal of a proton to restore aromaticity .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature and has a molecular weight of 197.07 .

Scientific Research Applications

Thermochemistry and Physical Properties

Experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-4-ethenyl-2-methylbenzene, have been studied. These studies focus on evaluating experimental measurements and calculating gas-phase enthalpies of formation using quantum-chemical methods. This research is crucial in understanding the thermochemical properties of halogen-substituted methylbenzenes (Verevkin et al., 2015).

Catalytic Oxidation Processes

The liquid-phase oxidation of methylbenzenes, using a catalyst system composed of cobalt(II) and copper(II) acetates and sodium bromide, results in the formation of various products including benzyl acetates and benzaldehydes. This study provides insights into the oxidation processes of compounds related to 1-Bromo-4-ethenyl-2-methylbenzene (Okada & Kamiya, 1981).

Synthesis under Microwave Irradiation

The synthesis of bromo-substituted compounds, such as 4-Bromo-4′,4″-dimethyltriphenylamine, from iodotoluene and bromoanilines in methylbenzene using KOH as an alkali under microwave irradiation, demonstrates the potential for efficient synthesis methods for similar bromo-substituted benzene derivatives (Ha Wu-zu, 2011).

Application in Synthesis of Antibacterials

Research into the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids from bromo-substituted benzenes, like 1-bromo-2,4,5-trifluorobenzene, provides valuable insights into the production of intermediates for quinolone antibacterials. This highlights the utility of bromo-substituted benzene compounds in pharmaceutical synthesis (Turner & Suto, 1993).

Electrochemical Applications

The controlled-potential reduction of various bromo-substituted compounds, including those similar to 1-Bromo-4-ethenyl-2-methylbenzene, catalyzed by nickel(I) complexes, leads to high yields of specific derivatives. Such studies demonstrate the potential of electrochemical methods in synthesizing bromo-substituted benzene derivatives (Esteves, Ferreira, & Medeiros, 2007).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-Bromo-4-ethenyl-2-methylbenzene” are not mentioned in the retrieved papers, compounds like these are typically used in organic synthesis . They can be used to create more complex molecules through reactions like Friedel Crafts acylation followed by a Clemmensen Reduction .

properties

IUPAC Name

1-bromo-4-ethenyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCFIBLGZMOMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-4-vinylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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